N4-(2,5-DIMETHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE
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Description
N4-(2,5-DIMETHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE is a useful research compound. Its molecular formula is C22H22N6 and its molecular weight is 370.46. The purity is usually 95%.
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Scientific Research Applications
Pteridine Chemistry and Reactivity
Pteridines and their derivatives, such as the compound , are pivotal in various chemical transformations and have been extensively studied for their reactivity and potential applications. For instance, Albert and Mizuno (1973) explored the self-condensation of methylpteridines and their reactions with nucleophiles, shedding light on the complex chemistry of pteridine compounds. This foundational work highlights the versatility of pteridine derivatives in synthetic chemistry, potentially extending to the synthesis of novel compounds like "(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine" for various applications, including medicinal chemistry and materials science (Albert & Mizuno, 1973).
Applications in Fluorescence and Sensing
Derivatives of pteridines and related compounds have found extensive use in fluorescence and sensing applications. For example, Yang, Chiou, and Liau (2002) demonstrated the fluorescence enhancement of trans-4-aminostilbene derivatives through N-phenyl substitutions, illustrating an "amino conjugation effect." This effect leads to a red shift in absorption and fluorescence spectra, indicating potential applications in developing fluorescent probes or sensors based on similar structural frameworks (Yang, Chiou, & Liau, 2002).
Catalysis and Polymerization
Compounds with structural similarities to "(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine" have been utilized in catalysis and the synthesis of polymers. For instance, aromatic amine ligands paired with copper(I) chloride have been used as highly effective catalyst systems for polymerizing 2,6-dimethylphenol, indicating the potential of related compounds in catalysis and materials synthesis (Kisoo Kim et al., 2018).
Corrosion Inhibition
Thiazoles and related organic compounds have shown promising results as corrosion inhibitors, which could extend to pteridine derivatives for protecting metals in aggressive environments. Farahati et al. (2019) synthesized thiazole derivatives that exhibited high efficiency in inhibiting copper corrosion, suggesting that similar strategies could be applied to pteridine derivatives for corrosion protection applications (Farahati et al., 2019).
Properties
IUPAC Name |
4-N-(2,5-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-15-8-9-16(2)18(14-15)26-21-19-20(24-13-12-23-19)27-22(28-21)25-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDVSUULOYIFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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